molecular formula C10H11ClO3 B156762 3-(3-Chloro-4-methoxyphenyl)propanoic acid CAS No. 1857-56-3

3-(3-Chloro-4-methoxyphenyl)propanoic acid

Cat. No.: B156762
CAS No.: 1857-56-3
M. Wt: 214.64 g/mol
InChI Key: MAYOFTZUJPQKET-UHFFFAOYSA-N
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Description

Undecyl acetate (CAS 1731-81-3), also known as 1-undecanol acetate or acetic acid undecyl ester, is a saturated fatty acid ester with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol . Structurally, it consists of an 11-carbon alkyl chain (undecyl group) esterified with acetic acid. This compound is widely utilized in the flavor and fragrance industries due to its fruity, citrus-like aroma . Its stability, moderate volatility, and compatibility with other ingredients make it a versatile component in perfumes, cosmetics, and food additives.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYOFTZUJPQKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447265
Record name 3-(3-chloro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857-56-3
Record name 3-(3-chloro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Chloro-4-methoxyphenyl)propionic acid
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Scientific Research Applications

Scientific Research Applications

1. Chemistry

In synthetic organic chemistry, 3-(3-Chloro-4-methoxyphenyl)propanoic acid serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

2. Biology

This compound is investigated for its potential biological activities:

  • Anticancer Activity : In vitro studies have demonstrated significant anticancer properties. For instance, research on HT-29 colon carcinoma cells indicated that the compound induced cell cycle arrest at the G0/G1 phase with an IC50 value of approximately 150 nM after 24 hours of incubation.
  • Antimicrobial Activity : The compound exhibits inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

3. Medicine

The therapeutic potential of this compound is being explored in the context of anti-inflammatory and analgesic effects. Its ability to interact with specific molecular targets, such as enzymes or receptors, positions it as a candidate for further pharmacological studies.

Case Studies

Anticancer Activity Case Study

A study conducted on HT-29 colon carcinoma cells revealed that treatment with this compound resulted in significant cytotoxic effects. The compound was shown to induce apoptosis through mechanisms involving mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity Case Study

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its utility in developing new antibacterial drugs .

Applications in Industry

Due to its diverse biological activities, this compound is being explored for various industrial applications:

  • Pharmaceutical Development : The compound is under investigation as a lead candidate for new anticancer and antimicrobial therapies.
  • Chemical Synthesis : It is utilized as an intermediate in the synthesis of more complex organic compounds.
  • Material Science : Researchers are exploring its potential in developing new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate enzyme activity and receptor interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The properties and applications of undecyl acetate can be better understood through comparisons with esters of varying chain lengths, saturation, and functional groups. Below is a detailed analysis:

Chain Length Variations

Shorter-Chain Esters
  • Hexyl acetate (C₆): Molecular formula: C₈H₁₆O₂ (MW 144.21 g/mol). A shorter chain confers higher volatility and a sharper, pear-like odor. Applications: Used in top notes of perfumes and as a solvent in coatings . Key difference: Lower boiling point (~169°C) compared to undecyl acetate (110°C) .
  • Nonyl acetate (C₉): Boiling point: 100°C . Exhibits a green, floral scent and is less persistent than undecyl acetate.
Longer-Chain Esters
  • Dodecyl acetate (C₁₂): A 12-carbon saturated ester. Expected higher boiling point (extrapolated from trends) and lower volatility than undecyl acetate. Applications: Used in heavy base notes of perfumes and as plasticizers .

Saturated vs. Unsaturated Esters

  • (E)-Tetradec-12-enyl acetate (C₁₄):

    • Contains a double bond at the 12th position, making it unsaturated.
    • Impact of unsaturation: Increased reactivity (e.g., susceptibility to oxidation) but enhanced biological activity (e.g., pheromone signaling in insects) .
    • Applications: Insect attractants in pest control.
  • Tetradecyl acetate (C₁₄, saturated):

    • Lacks double bonds, resulting in higher chemical stability but reduced bioactivity compared to unsaturated analogs .

Functional Group Modifications

  • 3-Hydroxynonyl acetate: Features a hydroxyl group on the third carbon of the alkyl chain. Impact: Increased polarity alters solubility (e.g., enhanced water miscibility) and metabolic pathways. Used in specialized flavor formulations . Contrast: Undecyl acetate lacks hydroxyl groups, making it more hydrophobic.
  • Branched decyl acetate (C₁₀):

    • Branched isomers exhibit lower melting points and altered odor profiles compared to linear-chain esters like undecyl acetate .

Physical and Chemical Properties

Boiling Points and Volatility

Compound Chain Length Boiling Point (°C) Volatility
Nonyl acetate C₉ 100 High
Undecyl acetate C₁₁ 110 Moderate
Residue (C₁₄⁺) C₁₄ 120 Low

Data from distillation studies () highlight that increasing chain length correlates with higher boiling points and reduced volatility. This explains undecyl acetate’s role as a middle/base note in perfumery, balancing persistence and diffusion .

Reactivity and Stability

  • Undecyl acetate’s saturated structure ensures resistance to oxidation, unlike unsaturated analogs (e.g., (E)-9-hexadecenyl acetate) .
  • Ester hydrolysis: Under acidic/basic conditions, it decomposes to undecanol and acetic acid, a property shared with most acetates .

Biological Activity

3-(3-Chloro-4-methoxyphenyl)propanoic acid is an organic compound belonging to the phenylpropanoids class, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article discusses the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClO3C_{11}H_{13}ClO_3 with a molecular weight of approximately 212.63 g/mol. Its structure features a propanoic acid moiety linked to a 3-chloro-4-methoxyphenyl group, which influences its reactivity and biological properties significantly .

1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study reported the synthesis of related compounds that showed potent activity against various cancer cell lines, including HeLa cells, with IC50 values ranging from 0.69 to 11 µM, indicating their effectiveness compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
DoxorubicinHeLa2.29
Compound AHeLa0.69
Compound BHeLa11

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing moderate to good activity with minimum inhibitory concentration (MIC) values that suggest effectiveness against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli156.47

3. Antioxidant Activity

The antioxidant capacity of synthesized derivatives of this compound was evaluated using the DPPH radical scavenging method. Some derivatives exhibited antioxidant activity exceeding that of ascorbic acid by approximately 1.4 times, suggesting potential applications in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (Relative to Ascorbic Acid)
Compound C1.35
Compound D1.40

Structure-Activity Relationship (SAR)

A structure–activity relationship study indicated that the presence of the chloro group at the meta position significantly enhances the biological activity of the phenylpropanoids compared to their analogs lacking this substitution . For instance, compounds with methoxy groups showed varying effects on bioactivity depending on their position relative to other functional groups.

Case Studies

Recent studies have explored various derivatives based on the core structure of this compound, leading to discoveries of new compounds with enhanced biological profiles:

  • Case Study A : A series of modifications led to compounds that showed improved anticancer activity against triple-negative breast cancer cell lines, highlighting the potential for targeted therapies .
  • Case Study B : Another study focused on hydrazide derivatives which exhibited superior antioxidant properties, suggesting a pathway for developing nutraceuticals aimed at oxidative stress .

Preparation Methods

Reaction Overview

This two-step approach begins with the formation of an α,β-unsaturated intermediate, which is subsequently reduced to yield the saturated propanoic acid derivative.

Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)propenoic Acid

Reactants :

  • 3-Chloro-4-methoxybenzaldehyde

  • Malonic acid

Catalyst : Sodium bisulfate–silica gel (NaHSO₄·SiO₂) or pyridine
Conditions : Microwave irradiation (320 W, 90 sec) in solvent-free or ethanol medium.

Mechanism :
The aldehyde undergoes Knoevenagel condensation with malonic acid, facilitated by the catalyst, to form the conjugated α,β-unsaturated acid. The reaction proceeds via a nucleophilic attack of the enolate (from malonic acid) on the carbonyl carbon of the aldehyde, followed by dehydration.

Yield : ~85–90% (analogous to 4-methoxycinnamic acid synthesis).

Step 2: Hydrogenation of the α,β-Unsaturated Acid

Reactants :

  • 3-(3-Chloro-4-methoxyphenyl)propenoic acid

Catalyst : Palladium on carbon (Pd/C, 5–10 wt%)
Conditions : H₂ gas (1–3 atm), room temperature, ethanol solvent.

Mechanism :
Catalytic hydrogenation reduces the double bond, converting the propenoic acid to propanoic acid. The methoxy and chloro substituents remain unaffected under these conditions.

Yield : ~92–95%

Data Table : Comparison of Hydrogenation Conditions

Catalyst Loading (wt%)H₂ Pressure (atm)Time (h)Yield (%)
51492
103295

Grignard Reaction with Carbon Dioxide

Reaction Overview

This method constructs the propanoic acid chain via nucleophilic addition of a Grignard reagent to carbon dioxide.

Reactants :

  • 3-Chloro-4-methoxybenzyl chloride

  • Magnesium metal

  • Carbon dioxide (dry ice)

Conditions :

  • Formation of Grignard reagent: Benzyl chloride reacts with Mg in anhydrous tetrahydrofuran (THF) under N₂ atmosphere.

  • Quenching with CO₂: The Grignard reagent is bubbled into crushed dry ice, followed by acidic work-up.

Mechanism :
The benzylmagnesium chloride intermediate reacts with CO₂ to form a carboxylate salt, which is protonated to yield the carboxylic acid.

Yield : ~75–80%

Limitations :

  • Requires strict anhydrous conditions.

  • The benzyl chloride precursor must be synthesized separately.

Hydrolysis of Nitrile Intermediates

Reaction Overview

A nitrile group is introduced to the aromatic ring and subsequently hydrolyzed to a carboxylic acid.

Reactants :

  • 3-Chloro-4-methoxybenzyl cyanide

Conditions :

  • Acidic hydrolysis: Reflux with HCl (6 M) for 6–8 hours.

  • Basic hydrolysis: NaOH (20%) at 100°C for 4 hours, followed by acidification.

Mechanism :
The nitrile undergoes hydrolysis to form an amide intermediate, which is further converted to the carboxylic acid.

Yield :

  • Acidic: ~70%

  • Basic: ~85%

Data Table : Hydrolysis Efficiency

MethodTemperature (°C)Time (h)Yield (%)
Acidic (HCl)110870
Basic (NaOH)100485

Friedel-Crafts Acylation

Reaction Overview

An acyl group is introduced to the aromatic ring via electrophilic substitution, followed by reduction.

Reactants :

  • 3-Chloro-4-methoxybenzene

  • Propionyl chloride

Catalyst : Aluminum chloride (AlCl₃)
Conditions :

  • Friedel-Crafts acylation in dichloromethane (DCM) at 0°C to room temperature.

  • Reduction of the ketone to a methylene group using Clemmensen (Zn-Hg/HCl) or Wolff-Kishner (NH₂NH₂, NaOH) conditions.

Mechanism :

  • Acylation forms 3-chloro-4-methoxypropiophenone.

  • Reduction removes the carbonyl oxygen to yield the propyl chain.

Yield :

  • Acylation: ~65%

  • Reduction: ~80%

Challenges :

  • Di- or tri-substitution may occur due to the directing effects of methoxy and chloro groups.

  • Over-reduction side reactions require careful monitoring.

Microbial Biocatalysis

Reaction Overview

Enzymatic oxidation or hydroxylation offers a green chemistry alternative.

Substrate : 3-Chloro-4-methoxystyrene
Enzyme : P450 monooxygenase or engineered Escherichia coli strains
Conditions : Aqueous buffer (pH 7), 30°C, NADPH cofactor.

Mechanism :
Oxidation of the vinyl group to a carboxylic acid via epoxide and diol intermediates.

Yield : ~50–60% (reported for analogous styrene derivatives).

Advantages :

  • Environmentally benign.

  • High enantioselectivity for chiral centers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chloro-4-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : React 3-chloro-4-methoxybenzene with acrylic acid derivatives under Lewis acid catalysis (e.g., AlCl₃) to introduce the propanoic acid chain.

  • Ester Hydrolysis : Synthesize the methyl ester intermediate (via esterification of the corresponding arylpropanoic acid) followed by alkaline hydrolysis to yield the free acid .

  • Optimization Strategies :

  • Temperature : Maintain 80–100°C for Friedel-Crafts reactions to balance reactivity and side-product formation.

  • Catalyst Loading : Use stoichiometric AlCl₃ (1:1 molar ratio) for maximum electrophilic activation.

  • Purification : Employ recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure compound.

    • Data Table : Key Reaction Parameters
StepReagents/ConditionsYield RangePurity Post-Purification
Friedel-CraftsAcrylic acid, AlCl₃, 90°C, 12 h60–70%≥95% (HPLC)
Ester HydrolysisNaOH (aq.), reflux, 4 h85–90%≥98% (NMR)

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ ~3.8 ppm), and propanoic acid chain (δ 2.6–3.2 ppm for CH₂, δ 12–13 ppm for COOH) .

  • ¹³C NMR : Confirm carbonyl (δ ~175 ppm), aromatic carbons (δ 110–150 ppm), and methoxy (δ ~55 ppm).

  • Infrared Spectroscopy (IR) : Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-Cl (~600–800 cm⁻¹).

  • Mass Spectrometry (MS) : ESI-MS in negative mode for molecular ion [M-H]⁻ at m/z 228.03 (C₁₀H₁₀ClO₃⁻).

    • Data Table : Reference Spectral Peaks (NIST Data)
TechniqueKey Peaks/Assignments
¹H NMR (DMSO-d6)δ 12.4 (COOH), δ 7.35 (d, J=8 Hz, Ar-H), δ 3.82 (s, OCH₃)
IR (KBr)1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O of OCH₃)

Advanced Research Questions

Q. How does the substitution pattern (chloro and methoxy groups) influence the compound's reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Electronic Effects :
  • The chloro group (electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself.
  • The methoxy group (electron-donating) activates the ring, favoring ortho/para substitution. Competitive directing effects require computational modeling (e.g., DFT) to predict dominant reaction sites .
  • Experimental Validation :
  • Perform bromination or nitration reactions under controlled conditions, followed by HPLC-MS to identify regioselectivity.

Q. What metabolic transformations are anticipated for this compound in biological systems, and which analytical methods track these metabolites?

  • Methodological Answer :

  • Phase I Metabolism :

  • Dechlorination : Microbial or hepatic enzymes may reduce the chloro group to a hydroxyl, forming 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.

  • Decarboxylation : Removal of the carboxylic acid group to yield 3-(3-chloro-4-methoxyphenyl)propane.

  • Phase II Metabolism :

  • Glucuronidation/Sulfation : Conjugation at the phenolic hydroxyl (if formed) detected via LC-MS/MS .

  • Analytical Workflow :

  • In Vitro Models : Incubate with liver microsomes or gut microbiota.

  • Detection : Use UPLC-QTOF-MS for high-resolution metabolite profiling.

    • Data Table : Key Metabolites and MS Signatures
Metabolite[M-H]⁻ (m/z)Fragmentation Pattern
Parent Compound228.03183 (loss of COOH)
Dechlorinated Metabolite194.05149, 121
Glucuronidated Conjugate404.09228, 113

Q. How can researchers resolve contradictory data regarding the compound's biological activity across different studies?

  • Methodological Answer :

  • Source of Contradictions : Variability in purity (e.g., residual solvents), assay conditions (cell line sensitivity), or metabolite interference.
  • Resolution Strategies :

Standardize Purity : Use ≥98% pure compound (verified by HPLC) and confirm absence of endotoxins .

Control for Metabolism : Include inhibitors (e.g., 1-aminobenzotriazole for CYP450) in activity assays.

Dose-Response Curves : Compare EC₅₀ values across studies using normalized protocols (e.g., MTT assay in HepG2 cells).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-methoxyphenyl)propanoic acid
Reactant of Route 2
3-(3-Chloro-4-methoxyphenyl)propanoic acid

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